2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties :
- A study by Yu. A. Azev et al. (2017) reported the reaction of 6,7-Difluoroquinoxalin-2-one with indoles and other compounds to produce hydrogen substitution products. This research contributes to the understanding of chemical properties and reactions involving similar fluoroindole derivatives.
- T. Chundawat et al. (2016) achieved a strategic synthesis of novel difluoromethylated indol-2-ones, examining their antimicrobial activities. Their work adds to the knowledge of synthesizing and applying such compounds in microbiological contexts.
Radiochemical Synthesis and Imaging Applications :
- Research by Mingzhang Gao et al. (2018) focused on the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease imaging. This study indicates the potential of fluoroindole derivatives in medical imaging and diagnostics.
Catalysis and Synthetic Applications :
- A study by Xiaojuan Yang et al. (2015) utilized nano γ-Fe2O3-supported fluoroboric acid as a catalyst for synthesizing benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones, demonstrating the catalytic role of related fluoroindole compounds.
- The work of Kai Qian et al. (2017) involved the synthesis of novel xanthene diones using a related dioxoloindole structure, showcasing its role in organic synthesis.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound has a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region . This suggests that it may interact with its targets through a mechanism involving fluorescence or energy transfer.
Biochemical Pathways
As a fluorescent dye, it may be involved in pathways related to cellular imaging or other fluorescence-based applications .
Result of Action
Given its properties as a fluorescent dye, it may be used to visualize certain cellular structures or processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione. For instance, the compound’s fluorescence properties might be affected by the pH, temperature, and presence of other molecules in its environment .
Properties
IUPAC Name |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHVVQNSVOZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592494 | |
Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016683-99-0 | |
Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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